(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide
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Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The “5-bromo-3-methyl” indicates that a bromine atom and a methyl group are attached to the 5th and 3rd positions of the benzo[d]thiazol-2(3H)-one ring, respectively . The “(Z)-N-…-4-phenoxybenzamide” part suggests that there is a phenoxybenzamide group attached to the nitrogen atom of the thiazole ring, and the (Z) configuration indicates the geometric isomerism of the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzene and thiazole rings. The bromine atom and the methyl group would add some steric bulk to the molecule .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity : A study explored the synthesis and evaluation of novel thiazolidinedione ring-containing molecules, including (Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide, for their potential hypoglycemic and hypolipidemic activities. These compounds were tested in a high-fat diet-fed Sprague–Dawley rats model, showing significant reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Photodynamic Therapy for Cancer : Another study synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This includes compounds structurally similar to the mentioned compound, which have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally similar to the compound , were synthesized and evaluated for their antimicrobial activity. These compounds showed potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Agents : Research also includes the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds, including the one in focus, were evaluated for their activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, showing considerable anticonvulsant activity (Faizi et al., 2017).
Properties
IUPAC Name |
N-(5-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-24-18-13-15(22)9-12-19(18)27-21(24)23-20(25)14-7-10-17(11-8-14)26-16-5-3-2-4-6-16/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAWZHQNOXZPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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